2,2-Diphenylcyclopropanecarbohydrazide
Overview
Description
2,2-Diphenylcyclopropanecarbohydrazide is an organic compound with the molecular formula C16H16N2O. It is a derivative of cyclopropane, featuring two phenyl groups and a carbohydrazide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenylcyclopropanecarbohydrazide typically involves the reaction of 2,2-diphenylcyclopropanecarboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,2-Diphenylcyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide group into other functional groups.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols .
Scientific Research Applications
2,2-Diphenylcyclopropanecarbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,2-Diphenylcyclopropanecarbohydrazide involves its interaction with specific molecular targets. The carbohydrazide group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The phenyl groups may also contribute to the compound’s overall activity by interacting with hydrophobic regions of target molecules .
Comparison with Similar Compounds
2,2-Diphenylcyclopropanecarboxylic acid: The precursor to 2,2-Diphenylcyclopropanecarbohydrazide.
Cyclopropanecarboxylic acid derivatives: Compounds with similar structural features but different functional groups.
Phenylhydrazine derivatives: Compounds with similar hydrazide functionality but different core structures.
Uniqueness: this compound is unique due to the combination of its cyclopropane core, phenyl groups, and carbohydrazide functionality. This combination imparts specific chemical and physical properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
2,2-diphenylcyclopropane-1-carbohydrazide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c17-18-15(19)14-11-16(14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11,17H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERIITZPKWMYDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901328076 | |
Record name | 2,2-diphenylcyclopropane-1-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901328076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26669569 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
63070-28-0 | |
Record name | 2,2-diphenylcyclopropane-1-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901328076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.